Armillarisin A

Vue d'ensemble

Description

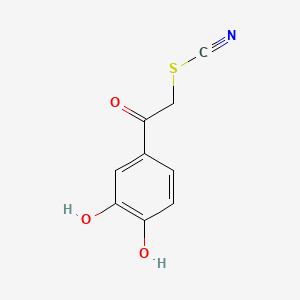

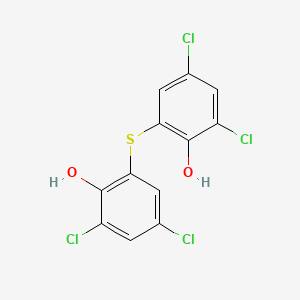

Armillarisin A is a compound with the molecular formula C12H10O5 . It is a new coumarin prepared from the mycelium of Armillariella tabescens . It has been identified as a regulator and promoter of immune functions , and it has analgesic effects .

Synthesis Analysis

During the trial production of Armillarisin A for injection (AA-I), unidentified needle-like yellow-brown crystals were occasionally observed . The visible foreign solids were identified as unpolymerized crystals of Armillarisin A active pharmaceutical ingredient (AA-API) and were attributed to AA-API itself .Molecular Structure Analysis

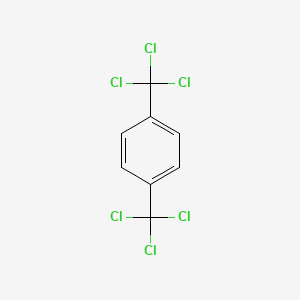

The molecular structure of Armillarisin A is represented by the InChI string: InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 . The exact mass of the molecule is 234.05 g/mol .Chemical Reactions Analysis

The visible foreign solids in the formulations of Armillarisin A were analyzed using an ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) method . The results revealed that the characteristics of the visible foreign solids were the same as those of AA-API .Physical And Chemical Properties Analysis

Armillarisin A has a molecular weight of 234.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 2 .Applications De Recherche Scientifique

Treatment of Biliary System Infections

Armillarisin A has been used in the treatment of acute cholecystitis and infection of the biliary system. It is particularly effective in cases without obstruction, providing relief from inflammation and infection .

Management of Pancreatitis

Due to its anti-inflammatory properties, Armillarisin A is also employed in managing pancreatitis, helping to reduce the inflammation of the pancreas .

Choleretic Action

The compound has a choleretic action, meaning it promotes the discharge of bile from the system, aiding in various biliary tract diseases .

Gastrointestinal Applications

Armillarisin A is applied in treating chronic superficial gastritis and chronic superficial atrophic gastritis, conditions that affect the stomach lining .

Ulcerative Colitis Therapy

A study has shown that Armillarisin A can have therapeutic effects on patients with ulcerative colitis, an inflammatory bowel disease .

Immunomodulatory Effects

Research indicates that Armillarisin A can affect serum IL-1β and IL-4 levels, suggesting potential immunomodulatory applications .

Mécanisme D'action

Target of Action

Armillarisin A, a compound extracted from the mycelium of Armillariella tabescens , primarily targets interleukin-4 (IL-4) and interleukin-1β (IL-1β) . These are key cytokines involved in immune responses. IL-4 is an anti-inflammatory cytokine, while IL-1β is a pro-inflammatory cytokine .

Mode of Action

Armillarisin A interacts with its targets by increasing the serum levels of IL-4 and decreasing the serum levels of IL-1β . This alteration in cytokine levels can help regulate the body’s immune response .

Biochemical Pathways

The primary biochemical pathway affected by Armillarisin A involves the regulation of cytokine levels, specifically IL-4 and IL-1β . By increasing IL-4 and decreasing IL-1β, Armillarisin A can help balance the immune response, which is particularly beneficial in conditions like ulcerative colitis (UC), where an imbalance between pro-inflammatory and anti-inflammatory cytokines plays a key role in the disease’s pathogenesis .

Pharmacokinetics

It is known that armillarisin a has high bioavailability when used clinically . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Armillarisin A.

Result of Action

Armillarisin A has been shown to have a significant therapeutic effect in treating UC . After 4 weeks of treatment, the total effective rates were 90.0% in the Armillarisin A treatment group . The compound’s action results in increased IL-4 and decreased IL-1β levels, leading to an improved immune response and reduced inflammation .

Action Environment

The action of Armillarisin A can be influenced by various environmental factors. For instance, during the production of Armillarisin A for injection, unidentified needle-like yellow-brown crystals were occasionally observed . The production process could be improved by changing the stirring method and frequency, as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWWNMZVZWQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201953 | |

| Record name | Armillarisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Armillarisin A | |

CAS RN |

53696-74-5 | |

| Record name | Armillarisin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53696-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Armillarisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armillarisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARMILLARISIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

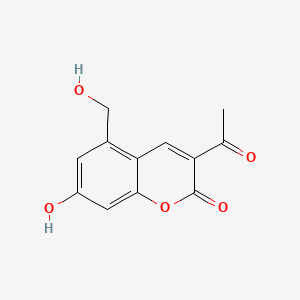

![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)

![16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one](/img/structure/B1667538.png)